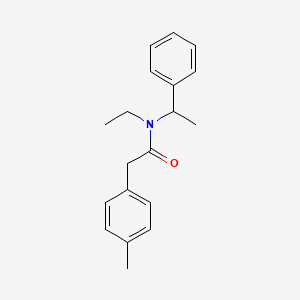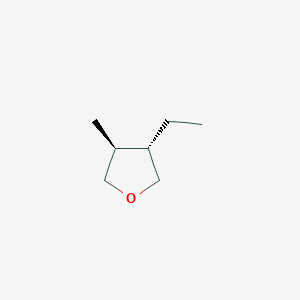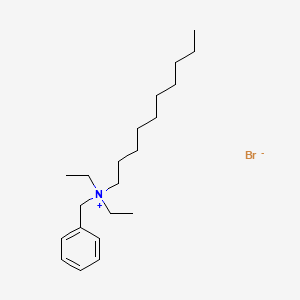![molecular formula C15H17ClN2S B14386015 Piperidine, 4-[4-(4-chlorophenyl)-2-thiazolyl]-1-methyl- CAS No. 88654-20-0](/img/structure/B14386015.png)
Piperidine, 4-[4-(4-chlorophenyl)-2-thiazolyl]-1-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Piperidine, 4-[4-(4-chlorophenyl)-2-thiazolyl]-1-methyl- is a complex organic compound that belongs to the class of piperidines. This compound is characterized by the presence of a piperidine ring substituted with a 4-chlorophenyl and a 2-thiazolyl group. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Piperidine, 4-[4-(4-chlorophenyl)-2-thiazolyl]-1-methyl- typically involves multiple steps. One common method includes the reaction of 4-chlorophenyl with thiazole under specific conditions to form the intermediate compound. This intermediate is then reacted with piperidine in the presence of a catalyst to yield the final product .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using automated reactors. The reaction conditions are optimized to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the final product in its pure form .
Analyse Des Réactions Chimiques
Types of Reactions
Piperidine, 4-[4-(4-chlorophenyl)-2-thiazolyl]-1-methyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced under specific conditions to yield reduced forms.
Substitution: The compound can undergo substitution reactions where the chlorine atom is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like sodium hydroxide and various halides are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Applications De Recherche Scientifique
Piperidine, 4-[4-(4-chlorophenyl)-2-thiazolyl]-1-methyl- is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of biological pathways and interactions.
Medicine: Investigated for potential therapeutic applications, including as an intermediate in drug synthesis.
Industry: Utilized in the production of various chemical products .
Mécanisme D'action
The mechanism of action of Piperidine, 4-[4-(4-chlorophenyl)-2-thiazolyl]-1-methyl- involves its interaction with specific molecular targets. It may act on enzymes or receptors, modulating their activity and influencing biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(4-Chlorophenyl)piperidine: Shares a similar structure but lacks the thiazolyl group.
4-(4-Chlorophenyl)-4-hydroxypiperidine: Contains a hydroxyl group instead of the thiazolyl group.
4-(4-Chlorophenyl)-4-[4-(1H-pyrazol-4-yl)phenyl]piperidine: Features a pyrazolyl group instead of the thiazolyl group.
Uniqueness
Piperidine, 4-[4-(4-chlorophenyl)-2-thiazolyl]-1-methyl- is unique due to the presence of both the 4-chlorophenyl and 2-thiazolyl groups. This combination imparts distinct chemical properties, making it valuable for specific research applications .
Propriétés
Numéro CAS |
88654-20-0 |
|---|---|
Formule moléculaire |
C15H17ClN2S |
Poids moléculaire |
292.8 g/mol |
Nom IUPAC |
4-(4-chlorophenyl)-2-(1-methylpiperidin-4-yl)-1,3-thiazole |
InChI |
InChI=1S/C15H17ClN2S/c1-18-8-6-12(7-9-18)15-17-14(10-19-15)11-2-4-13(16)5-3-11/h2-5,10,12H,6-9H2,1H3 |
Clé InChI |
ONHCIOYNFHOFME-UHFFFAOYSA-N |
SMILES canonique |
CN1CCC(CC1)C2=NC(=CS2)C3=CC=C(C=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[(1H-Imidazol-5-yl)methyl]sulfanyl}-1H-imidazole](/img/structure/B14385936.png)

![1,1-Dichloro-7,7-dimethyl-5-propyl-4,6-dioxaspiro[2.4]heptane](/img/structure/B14385955.png)

![2-(chloroacetyl)-3,4-dimethylpyrano[2,3-c]pyrazol-6(2H)-one](/img/structure/B14385964.png)
![3-[Methyl(3-methylbut-2-en-1-yl)amino]cyclopent-2-en-1-one](/img/structure/B14385969.png)


![2,3,4,5-Tetrahydro[1,1'-biphenyl]-4-carbonyl chloride](/img/structure/B14385989.png)
![{Nitroso[4-(pyrrolidine-1-sulfonyl)phenyl]amino}acetic acid](/img/structure/B14386002.png)
![1-[(5,5-Dichloropent-4-EN-1-YL)oxy]-4-(dodecyloxy)benzene](/img/structure/B14386009.png)



